Explicit Patent Disclosure of N-Benzyl-N-Ethylamino Substitution for Positive Inotropic and Vasodilative Activity
The N-benzyl-N-ethylamino substitution pattern found in 6-(Benzyl(ethyl)amino)pyridazin-3-ol is explicitly claimed and distinguished in patent literature for conferring positive inotropic and vasodilative properties [1]. This is a specific, functionally validated substitution that is not present in the majority of commercially available or literature-reported pyridazinone analogs, which often feature simpler N-substituents (e.g., unsubstituted benzylamino or alkylamino) [1].
| Evidence Dimension | Substituent specification for cardiovascular activity |
|---|---|
| Target Compound Data | N-benzyl-N-ethylamino substitution |
| Comparator Or Baseline | Other amino substitutions (e.g., methylamino, ethylamino, benzylamino) as defined in patent claim |
| Quantified Difference | Explicitly claimed as possessing positive inotropic and vasodilative properties, a functional attribute not ascribed to all other listed substituents in the same claim. |
| Conditions | Patent US4954499, chemical structure and intended pharmaceutical use. |
Why This Matters
For research programs targeting cardiovascular indications, this patent-defined SAR provides a validated, procurement-justifiable starting point that is not shared by generic pyridazinone analogs.
- [1] Prucher H. Pyridazinone derivatives. US Patent 4954499. 1990. View Source
